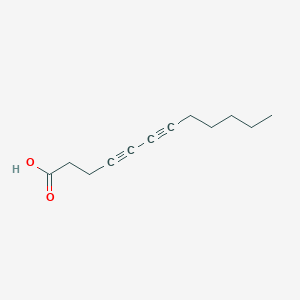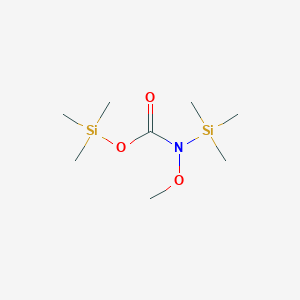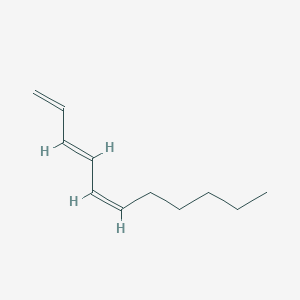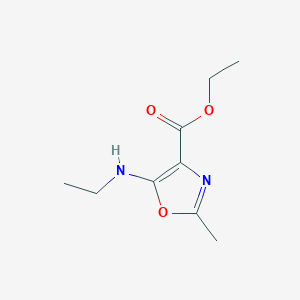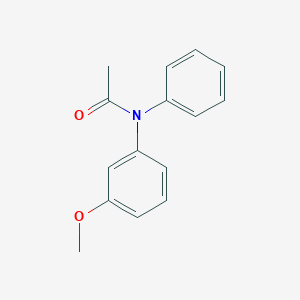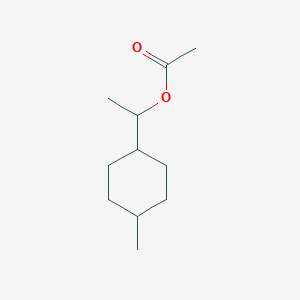![molecular formula C15H18O8 B010891 [(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate CAS No. 109796-65-8](/img/structure/B10891.png)
[(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
[(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate, also known as rosmarinic acid, is a natural polyphenol found in many plants, including rosemary, sage, and thyme. Rosmarinic acid has been studied extensively for its potential health benefits, including its anti-inflammatory, antioxidant, and antimicrobial properties.
作用机制
The mechanism of action of [(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate acid is not fully understood, but it is believed to work by inhibiting the production of inflammatory cytokines and reactive oxygen species, as well as by modulating signaling pathways involved in cell proliferation and apoptosis.
生化和生理效应
Rosmarinic acid has been found to have various biochemical and physiological effects, including reducing inflammation, scavenging free radicals, and inhibiting the growth of bacteria and fungi. It has also been found to have potential neuroprotective effects and to inhibit the growth of cancer cells.
实验室实验的优点和局限性
One advantage of using [(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate acid in lab experiments is that it is a natural compound that can be extracted from various plants, making it readily available. However, one limitation is that the purity of the compound obtained from plant extracts may vary, which can affect the reproducibility of experiments.
未来方向
There are many potential future directions for research on [(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate acid. Some possible areas of study include its potential applications in the treatment of neurodegenerative diseases, its effects on the gut microbiome, and its potential as a natural preservative in food and cosmetics. Additionally, further research is needed to fully understand the mechanism of action of [(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate acid and its potential health benefits.
合成方法
Rosmarinic acid can be extracted from various plants, including rosemary, sage, and thyme. The extraction process involves using solvents such as ethanol or methanol to obtain the compound. Alternatively, [(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate acid can also be synthesized in the laboratory using chemical reactions.
科研应用
Rosmarinic acid has been studied for its potential health benefits in various scientific research applications. It has been found to have anti-inflammatory, antioxidant, and antimicrobial properties, as well as potential applications in neuroprotection and cancer prevention.
性质
CAS 编号 |
109796-65-8 |
|---|---|
产品名称 |
[(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
分子式 |
C15H18O8 |
分子量 |
326.3 g/mol |
IUPAC 名称 |
[(2S,3S,4R)-1,2,4-trihydroxy-5-oxopentan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H18O8/c1-22-13-6-9(2-4-10(13)18)3-5-14(21)23-15(11(19)7-16)12(20)8-17/h2-7,11-12,15,17-20H,8H2,1H3/b5-3+/t11-,12-,15+/m0/s1 |
InChI 键 |
NKQBCHTWUYOXAU-SLEUVZQESA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]([C@H](CO)O)[C@H](C=O)O)O |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC(C(CO)O)C(C=O)O)O |
规范 SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OC(C(CO)O)C(C=O)O)O |
同义词 |
5-(O-trans-feruloyl)arabinose 5-O-(trans-feruloyl)-L-arabinose 5-O-(trans-feruloyl)arabinose 5-O-feruloylarabinose EFA cpd Fara cpd |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



![5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazol-2-amine](/img/structure/B10808.png)


![1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile](/img/structure/B10820.png)

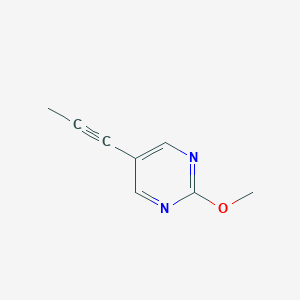
![8,9-Dihydrobenzo[k]fluoranthene-8,9-diol](/img/structure/B10824.png)
